molecular formula C10H14N2OS B13080547 4-amino-2-(ethylthio)-N-methylbenzamide

4-amino-2-(ethylthio)-N-methylbenzamide

Cat. No.: B13080547
M. Wt: 210.30 g/mol
InChI Key: GRAFWHDAPZRETG-UHFFFAOYSA-N
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Description

Historical Context and Research Significance of 4-amino-2-(ethylthio)-N-methylbenzamide

Detailed historical accounts and dedicated research publications focusing solely on this compound are scarce. Its availability from various chemical suppliers, identified by its CAS number 920483-54-1, suggests that it is primarily utilized as a research chemical or a building block in the synthesis of more complex molecules. bldpharm.com The significance of such compounds often lies in their potential to be modified into a variety of derivatives with diverse biological activities. The core benzamide (B126) structure, coupled with its specific substituents—an amino group, an ethylthio group, and an N-methyl group—provides multiple points for chemical modification, making it a versatile scaffold for creating libraries of novel compounds for screening in drug discovery programs.

The research significance of this compound is therefore inferred from the well-established importance of substituted benzamides in medicinal chemistry. These derivatives are known to interact with a wide range of biological targets, and the specific combination of functional groups in this molecule could impart unique properties that are yet to be fully explored.

Chemical Classification and Structural Features of this compound within Benzamide Chemistry

This compound belongs to the class of organic compounds known as benzamides. This classification is defined by the presence of a benzene (B151609) ring bonded to a carboxamide group (-C(=O)NHR). The structure of this compound is characterized by several key features that influence its chemical properties and potential biological activity.

Core Structure: The foundational component is the benzamide scaffold, a common motif in many biologically active compounds.

Substituents:

4-amino group (-NH2): The presence of an amino group at the para-position of the benzene ring can significantly influence the molecule's polarity, basicity, and ability to form hydrogen bonds. This group is a common feature in many sulfonamides and other therapeutic agents.

2-ethylthio group (-SCH2CH3): The ethylthio group at the ortho-position introduces a sulfur atom and a flexible ethyl chain. The sulfur atom can participate in various interactions, and the lipophilicity of the ethyl group can affect the molecule's solubility and membrane permeability.

N-methyl group (-NHCH3): The methylation of the amide nitrogen can impact the compound's metabolic stability and its binding affinity to biological targets by altering its steric and electronic properties.

These structural elements collectively create a unique chemical entity with a specific three-dimensional shape and distribution of charge, which are critical determinants of its interactions with biological macromolecules.

Interactive Data Table: Structural and Chemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 920483-54-1
Molecular Formula C10H14N2OS
Molecular Weight 210.30 g/mol
Chemical Class Substituted Benzamide

Overview of Research Trends in Benzamide Derivatives and their Academic Relevance

The academic and industrial interest in benzamide derivatives has been consistently high for several decades due to their wide range of pharmacological activities. Research in this area is dynamic, with ongoing efforts to discover new therapeutic agents with improved efficacy and safety profiles.

Key Research Areas:

Antipsychotics: Substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) are well-known for their dopamine (B1211576) D2 receptor antagonist activity and are used in the treatment of schizophrenia.

Antiemetics: Compounds such as metoclopramide (B1676508) and itopride (B38515) are benzamide derivatives that act on dopamine and serotonin (B10506) receptors to control nausea and vomiting.

Anticancer Agents: A growing body of research focuses on benzamide derivatives as inhibitors of various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).

Antimicrobial Agents: Novel benzamide derivatives are being synthesized and evaluated for their potential to combat bacterial and fungal infections, addressing the challenge of antimicrobial resistance.

Other Therapeutic Areas: The versatility of the benzamide scaffold has led to its exploration in a multitude of other areas, including the development of anti-inflammatory, analgesic, and anticonvulsant drugs.

The academic relevance of benzamide chemistry is underscored by the continuous publication of research articles detailing the synthesis, characterization, and biological evaluation of new derivatives. Structure-activity relationship (SAR) studies are a major focus, aiming to understand how different substituents on the benzamide core influence biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates. The study of compounds like this compound, even as synthetic intermediates, contributes to this broader understanding and provides tools for the creation of next-generation therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

4-amino-2-ethylsulfanyl-N-methylbenzamide

InChI

InChI=1S/C10H14N2OS/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3,11H2,1-2H3,(H,12,13)

InChI Key

GRAFWHDAPZRETG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=C1)N)C(=O)NC

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2 Ethylthio N Methylbenzamide

Retrosynthetic Analysis and Strategic Disconnections for 4-amino-2-(ethylthio)-N-methylbenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several strategic disconnections can be proposed.

The most evident disconnection is the amide bond (C-N) , a common and reliable transformation. This leads to the precursor 4-amino-2-(ethylthio)benzoic acid and methylamine (B109427). This is a primary disconnection as amide bond formation is a well-established and high-yielding reaction.

A second key disconnection is the aryl-sulfur bond (C-S) of the ethylthio group. This disconnection points to a 2-mercapto or 2-halo-substituted benzoic acid derivative as a precursor, which could be reacted with an ethylating agent.

A third disconnection involves the amino group (C-N) , which can be derived from the reduction of a nitro group. The nitro group is a powerful directing group in electrophilic aromatic substitution and can be reliably reduced to an amine in the later stages of a synthesis.

Based on these primary disconnections, two plausible retrosynthetic pathways are outlined:

Pathway A: This pathway prioritizes the late-stage formation of the amide bond. The target molecule is disconnected to 4-amino-2-(ethylthio)benzoic acid and methylamine. The benzoic acid precursor is further disconnected at the C-S bond, leading back to a diazotized 4-amino-2-mercaptobenzoic acid derivative or via nucleophilic aromatic substitution on a 2-halo-4-nitrobenzoic acid precursor.

Pathway B: This pathway involves forming the benzamide (B126) core early. Disconnecting the C-S and C-NH2 bonds leads back to a simpler benzamide, such as 4-nitro-N-methylbenzamide, which can then undergo sequential thiolation and reduction.

These analyses provide a logical framework for designing both linear and convergent synthetic strategies.

Development of Classical and Modern Synthetic Routes for this compound

Building upon the retrosynthetic analysis, various synthetic routes can be developed, ranging from classical multi-step linear sequences to more efficient modern convergent and catalytic methods.

Linear Synthesis Strategy:

A plausible linear synthesis begins with a readily available starting material like 2-chloro-4-nitrobenzoic acid. A typical sequence would be:

Thiolation: Nucleophilic aromatic substitution of the chloride with sodium ethanethiolate. This reaction introduces the ethylthio group at the 2-position. The electron-withdrawing nitro group facilitates this substitution.

Amide Formation: The resulting 2-(ethylthio)-4-nitrobenzoic acid is converted to its corresponding acyl chloride using an agent like thionyl chloride (SOCl₂), followed by reaction with methylamine to form 2-(ethylthio)-4-nitro-N-methylbenzamide.

Reduction: The final step is the reduction of the nitro group to an amino group, yielding the target compound. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in ethanol (B145695) or catalytic hydrogenation with palladium on carbon (Pd/C).

Convergent Synthesis Strategy:

Fragment 1 Synthesis: 4-amino-2-(ethylthio)benzoic acid is prepared. This could start from 2,4-dichlorobenzoic acid, where selective substitution and subsequent transformations introduce the ethylthio and amino functionalities.

Fragment 2: Methylamine is a commercially available reagent.

Strategy Comparison Advantages Disadvantages
Linear Synthesis Simple to plan and execute.Lower overall yield, potential for propagation of errors.
Convergent Synthesis Higher overall yield, allows for parallel synthesis. fiveable.mewikipedia.orgMay require more complex planning and synthesis of fragments. pediaa.com

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. sigmaaldrich.com For the synthesis of this compound, catalytic approaches are particularly relevant for the amide bond formation step.

Instead of converting the carboxylic acid to a highly reactive acyl chloride, direct amidation can be achieved using catalysts. Boronic acid catalysts, for example, can facilitate the direct condensation of carboxylic acids and amines with the removal of water. sigmaaldrich.com This avoids the use of stoichiometric activating agents and the production of corresponding waste.

Enzymatic catalysis offers another powerful and highly selective method. Lipases can be used to catalyze amide bond formation under mild conditions, often with high specificity and yielding a very pure product. rsc.org

Reaction optimization for any chosen route would involve screening various catalysts, solvents, temperatures, and reaction times to maximize yield and minimize side products. For instance, in the catalytic amidation step, different boronic acid derivatives could be tested, along with various methods for water removal.

Catalytic Amidation Method Catalyst/Reagent Typical Conditions Advantages
Boronic Acid Catalysis Phenylboronic acidToluene, reflux with Dean-Stark trapAvoids stoichiometric activators, good functional group tolerance. sigmaaldrich.com
Enzymatic Synthesis Immobilized Lipase (e.g., CALB)Organic solvent (e.g., MTBE), 40-60 °CHigh selectivity, mild conditions, minimal byproducts. rsc.orgnih.gov
Coupling Agent-Mediated EDC/HOBtDMF or DCM, room temperatureWell-established, reliable for difficult couplings.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Several of these principles can be applied to the synthesis of the target molecule.

Atom Economy: Catalytic direct amidation has a higher atom economy than methods requiring stoichiometric coupling agents or conversion to an acyl chloride, as fewer atoms from the reagents are incorporated into waste products. ucl.ac.uk

Use of Safer Solvents: Traditional amide synthesis often uses solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Green alternatives could include 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). Enzymatic reactions can sometimes be performed in aqueous media or greener organic solvents. nih.gov

Catalysis: As discussed, using catalytic amounts of a substance is inherently greener than using stoichiometric reagents. sigmaaldrich.comucl.ac.uk This reduces waste and often allows for milder reaction conditions.

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure, such as some enzymatic reactions, reduces the energy input required for the synthesis. nih.gov

By thoughtfully selecting reagents, solvents, and reaction pathways, the synthesis of this compound can be designed to be more environmentally benign.

Isolation and Purification Techniques for Synthetic Intermediates and Final this compound

The successful synthesis of the target compound and its intermediates relies on effective isolation and purification techniques. The choice of method depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities.

Extraction: Liquid-liquid extraction is a primary step after a reaction workup to separate the product from inorganic salts and highly polar or nonpolar impurities. Given the presence of an amino group and a carboxylic acid in intermediates, acid-base extractions can be particularly effective for separation. For example, a carboxylic acid intermediate can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. A suitable solvent system for the final product or its solid intermediates would need to be determined empirically, potentially involving polar solvents like ethanol or ethyl acetate, possibly with a nonpolar co-solvent like hexane.

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). researchgate.net For the intermediates and the final product, which are moderately polar, normal-phase chromatography using a solvent system such as ethyl acetate/hexane would likely be effective. For challenging separations, especially of isomers or closely related byproducts, preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column might be necessary. researchgate.net

The final purity of this compound would typically be assessed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Chemical Reactivity and Derivatization of 4 Amino 2 Ethylthio N Methylbenzamide

Functional Group Transformations and Reaction Mechanisms of 4-amino-2-(ethylthio)-N-methylbenzamide

The strategic modification of this compound hinges on the selective transformation of its primary amine, thioether, and benzamide (B126) functionalities. The inherent reactivity of each group can be exploited to introduce new structural features and modulate the compound's physicochemical properties.

The primary amino group at the 4-position is a key site for derivatization. As a nucleophilic center, it readily participates in a variety of chemical transformations.

Acylation: The amine can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental in modifying the electronic and steric properties of the aniline nitrogen. For instance, reaction with acetyl chloride would yield N-(4-acetamido-2-(ethylthio)benzoyl)-N-methylacetamide. The reaction conditions, particularly the choice of base, can be critical. In some cases, competitive rearrangements, such as the Smiles rearrangement, have been observed during the acylation of structurally related aminoethylthio compounds, leading to the formation of S-acyl derivatives alongside the expected N-acyl products researchgate.net.

Alkylation: The nucleophilicity of the amine allows for N-alkylation with alkyl halides. This reaction introduces alkyl substituents on the nitrogen atom, further diversifying the molecular structure.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups.

Formation of Schiff Bases: Condensation of the primary amine with aldehydes or ketones yields Schiff bases (imines). This reaction provides a straightforward method for introducing diverse aromatic or aliphatic substituents.

A summary of potential reactions at the amine moiety is presented in Table 1.

Reaction TypeReagentsPotential Product
AcylationAcyl chloride/anhydride, baseN-acylated derivative
AlkylationAlkyl halideN-alkylated derivative
DiazotizationNaNO₂, HCl (aq), 0-5 °CDiazonium salt intermediate
Schiff Base FormationAldehyde or KetoneImine derivative

The ethylthio group at the 2-position offers another avenue for chemical modification, primarily through reactions at the sulfur atom.

Oxidation: The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. Common oxidizing agents for the conversion to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate. acs.orgresearchgate.net Stronger oxidizing agents, such as potassium permanganate or hydrogen peroxide, can effect the oxidation to the corresponding sulfone. The oxidation of the sulfur atom introduces a chiral center at the sulfoxide stage, a feature that can be exploited in stereoselective synthesis.

Pummerer Reaction: The corresponding sulfoxide can undergo a Pummerer reaction in the presence of an activating agent like acetic anhydride. This reaction involves the rearrangement of the sulfoxide to an α-acyloxy thioether, providing a means to functionalize the carbon atom adjacent to the sulfur.

Alkylation: The sulfur atom of the thioether can act as a nucleophile and be alkylated to form a sulfonium salt.

Table 2 summarizes the key reactions involving the thioether group.

Reaction TypeReagentsPotential Product
Oxidation to Sulfoxidem-CPBA, NaIO₄4-amino-2-(ethylsulfinyl)-N-methylbenzamide
Oxidation to SulfoneH₂O₂, KMnO₄4-amino-2-(ethylsulfonyl)-N-methylbenzamide
Pummerer ReactionAcetic anhydrideα-acyloxy thioether derivative
AlkylationAlkyl halideSulfonium salt

The benzamide core, consisting of the aromatic ring and the N-methylbenzamide group, can also be a target for derivatization.

Electrophilic Aromatic Substitution: The existing substituents on the benzene (B151609) ring, the activating amino group and the deactivating (but ortho, para-directing) thioether and amide groups, will influence the regioselectivity of electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The positions ortho and meta to the amino group are the most likely sites for substitution.

Modification of the N-methylamide: The amide nitrogen is generally less reactive than the primary amine. However, under specific conditions, it could potentially be further alkylated or participate in other transformations.

Design and Synthesis of Structurally Related Analogues and Homologs of this compound

The synthesis of analogues and homologs of this compound allows for the systematic exploration of structure-activity relationships. amanote.com This can be achieved by modifying the substituents on the aromatic ring, altering the nature of the thioether and amide groups, and introducing different functional groups.

A common strategy for creating analogues involves a multi-step synthetic approach starting from a substituted benzene derivative. For example, in the synthesis of related benzenesulfonamide derivatives, a key intermediate is often a mercaptobenzenesulfonamide which is then alkylated and further functionalized. mdpi.com A similar approach could be envisioned for this compound, starting from a suitable 4-amino-2-mercaptobenzoic acid derivative.

Examples of structurally related analogues found in the literature and chemical databases include:

4-amino-2-(methylthio)benzamide: A close homolog where the ethyl group is replaced by a methyl group. nih.gov

4-amino-2-ethyl-N-methylbenzamide: An analogue lacking the sulfur atom. nih.gov

4-amino-2-chloro-N-ethyl-N-methylbenzamide: An analogue with a chloro substituent instead of the ethylthio group and an N-ethyl group on the amide. nih.gov

4-amino-2-methyl-N-(2-thiophen-2-ylethyl)benzamide: An analogue with a methyl group at the 2-position and a different N-substituent on the amide. nih.gov

The synthesis of these analogues often involves standard organic chemistry transformations, such as nucleophilic substitution, amidation, and reduction of a nitro group to an amine. A general synthetic pathway to 4-amino-2-fluoro-N-methylbenzamide, for instance, involves the oxidation of 2-fluoro-4-nitrotoluene, followed by methylamination and subsequent hydrogenation to reduce the nitro group. google.com

Stereochemical Considerations and Enantioselective Synthesis in this compound Chemistry

The parent molecule, this compound, is achiral and does not possess any stereocenters. However, stereochemistry becomes a crucial aspect upon certain chemical modifications.

The most direct way to introduce a stereocenter is through the oxidation of the thioether to a sulfoxide. The resulting sulfoxide, 4-amino-2-(ethylsulfinyl)-N-methylbenzamide, has a chiral sulfur atom, and therefore exists as a pair of enantiomers. The synthesis of a single enantiomer of such a sulfoxide would require an enantioselective oxidation method. This can be achieved using chiral oxidizing agents or metal catalysts with chiral ligands.

Molecular Mechanism of Action and Target Identification of 4 Amino 2 Ethylthio N Methylbenzamide

Elucidation of Molecular and Cellular Pathways Modulated by 4-amino-2-(ethylthio)-N-methylbenzamide

To determine the molecular and cellular pathways affected by a novel compound, researchers typically employ a variety of high-throughput screening and "omics" approaches. Initial studies would likely involve cell-based assays to observe any phenotypic changes induced by the compound, such as effects on cell viability, proliferation, or specific signaling pathways. Techniques like transcriptomics (RNA-sequencing) and proteomics would provide a global view of changes in gene and protein expression, respectively, offering clues to the pathways being modulated.

Identification and Validation of Protein Targets for this compound

Identifying the direct protein targets of a small molecule is a critical step in understanding its mechanism of action.

Proteomic and Chemical Biology Approaches in Target Deconvolution

A common strategy for target identification is affinity-based proteomics. This involves chemically modifying the compound to create a "bait" that can be used to "fish" for its binding partners in a cellular lysate. The captured proteins are then identified using mass spectrometry. Other advanced techniques include:

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Photo-affinity Labeling: A photoreactive group is incorporated into the compound, allowing for covalent cross-linking to its target upon UV irradiation.

Ligand-Target Interaction Analysis and Binding Kinetics

Once a potential target is identified, the interaction between the compound and the protein needs to be validated and characterized. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure the binding affinity (how tightly the compound binds to the target) and the kinetics (the rates of association and dissociation) of the interaction.

Structural Basis of Ligand-Target Recognition and Allosteric Modulation

To understand the precise nature of the interaction at an atomic level, structural biology techniques are employed. X-ray crystallography or cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of the protein in complex with the compound. This structural information reveals the specific amino acid residues involved in binding and can elucidate whether the compound binds to the primary active site (orthosteric) or to a secondary site (allosteric), potentially modulating the protein's function in a more nuanced way.

Without dedicated research on this compound, any discussion of its specific molecular and cellular effects remains speculative. The methodologies described above represent the standard scientific approach that would be necessary to elucidate the pharmacological profile of this compound.

Structure Activity Relationships Sar and Ligand Design for 4 Amino 2 Ethylthio N Methylbenzamide Derivatives

Systematic Substituent Effects on the Biological Activity of 4-amino-2-(ethylthio)-N-methylbenzamide Analogues

The biological activity of this compound analogues, particularly their affinity for dopamine (B1211576) receptors, is highly sensitive to substitutions on the benzamide (B126) core and the N-alkyl group. SAR studies on related benzamides reveal critical roles for the substituents at the 2, 4, and amide nitrogen positions.

Substituents at the 2-position (Thioether Group): The 2-position thioether is a key determinant of activity. The nature of the alkyl group in the thioether linkage influences both potency and selectivity. In related series, increasing the lipophilicity and size of this group can modulate receptor affinity. For instance, replacing the ethyl group with larger or more complex alkyl chains can alter the fit within the receptor's binding pocket. Electron-donating groups at this position are generally considered favorable for the activity of benzamide-based dopamine antagonists. nih.gov

Substituents at the 4-position (Amino Group): The 4-amino group is a crucial feature, often acting as a hydrogen bond donor. Its presence and electronic properties are vital for interaction with key amino acid residues, such as aspartate in the transmembrane domain of dopamine receptors. chemrxiv.org Acylation or alkylation of this amino group typically leads to a significant decrease in binding affinity, highlighting its importance as a primary amine for optimal receptor engagement.

Substituents on the Amide Nitrogen: The N-methyl group on the benzamide is important for defining the molecule's conformational properties and interaction with the receptor. Studies on N-alkylated aminotetralins and other dopamine receptor ligands have shown that an n-propyl group is often optimal for activity, with ethyl groups being slightly less active. nih.gov This suggests that the N-methyl group in the parent compound could be substituted with larger alkyl groups, like ethyl or propyl, to potentially enhance binding affinity. This is often attributed to steric factors and the ability of the substituent to fit into a specific hydrophobic pocket within the receptor. nih.gov

The following table summarizes the expected impact of systematic substitutions on the dopamine D2 receptor affinity of this compound analogues, based on established SAR principles for this compound class.

Modification Site Substituent Change Expected Impact on D2 Receptor Affinity Rationale
2-position (R¹) R¹ = -S-CH₃ (Methylthio)DecreaseReduced hydrophobic interaction compared to ethylthio.
R¹ = -S-CH₂CH₂CH₃ (Propylthio)Potential IncreaseEnhanced hydrophobic interaction within the binding pocket.
R¹ = -O-CH₂CH₃ (Ethoxy)Significant DecreaseThe oxygen atom alters electronic properties and hydrogen bonding potential unfavorably compared to sulfur.
4-position (R²) R² = -NH-COCH₃ (Acetamido)Significant DecreaseBlocks essential hydrogen bond donor capability.
R² = -NO₂ (Nitro)Significant Decrease / Loss of ActivityAlters electronic profile and removes hydrogen bonding capacity. Hinders antagonistic activity. nih.gov
Amide Nitrogen (R³) R³ = -H (des-methyl)DecreaseSuboptimal interaction in the N-alkyl binding pocket.
R³ = -CH₂CH₃ (N-ethyl)Potential IncreaseImproved fit in the hydrophobic receptor cavity.
R³ = -CH₂CH₂CH₃ (N-propyl)Potential for Optimal ActivityOften the optimal size for the N-alkyl substituent in dopamine ligands. nih.gov

Data is illustrative and based on established SAR trends for analogous benzamide-based dopamine receptor ligands.

Pharmacophore Development and Lead Optimization Strategies Based on SAR

A pharmacophore model for this class of compounds typically includes several key features essential for high-affinity binding to dopamine receptors. These models are crucial for guiding lead optimization and designing new, more potent, and selective analogues. semanticscholar.org

The essential pharmacophoric elements derived from analogous benzamide D2/D3 ligands are:

An Aromatic Ring: The benzamide ring provides a scaffold for hydrophobic and potential π-π stacking interactions with aromatic residues in the receptor binding site. chemrxiv.org

A Hydrogen Bond Donor: The 4-amino group is a critical hydrogen bond donor, interacting with a conserved aspartate residue (Asp114 in D2) that is a key anchor point for most dopaminergic ligands. chemrxiv.orgnih.gov

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group serves as a hydrogen bond acceptor.

Hydrophobic Features: The 2-ethylthio group and the N-methyl group contribute to hydrophobic interactions in specific sub-pockets of the receptor.

Lead Optimization Strategies: Based on the pharmacophore model and SAR data, several optimization strategies can be employed:

Bioisosteric Replacement: The thioether at the 2-position can be replaced with other groups of similar size and electronic character to fine-tune binding and pharmacokinetic properties. For example, replacing sulfur with selenium or introducing small alkyl groups on the ethyl chain.

N-Alkyl Group Modification: As indicated by SAR, systematic exploration of the N-alkyl substituent from methyl to larger groups like ethyl and propyl is a primary strategy to enhance potency. nih.gov

Conformational Constraint: Introducing rigidity into the molecule, for example, by incorporating the N-alkyl chain into a cyclic structure (e.g., a pyrrolidine (B122466) ring), can lock the molecule into a more favorable binding conformation. This is a common strategy in the design of potent benzamide antipsychotics.

These strategies, guided by the pharmacophore model, allow for the rational design of new derivatives with improved affinity and selectivity for specific dopamine receptor subtypes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of this compound derivatives with their biological activity. For substituted benzamides acting as dopamine D2 receptor antagonists, QSAR studies have successfully identified key structural requirements for high affinity. nih.gov

A typical QSAR model for this class of compounds can be represented by an equation that includes descriptors for electronic, steric, and hydrophobic properties. researchgate.net

Key Descriptors in Benzamide QSAR Models:

Electronic Parameters (e.g., Hammett constants, σ): The electronic nature of substituents on the aromatic ring is crucial. Electron-donating groups are generally favored for D2 antagonist activity. nih.gov

Steric Descriptors (e.g., Molar Refractivity, STERIMOL parameters): These parameters quantify the size and shape of substituents. They are particularly important for modeling the fit of the N-alkyl group and the 2-position substituent within the receptor's binding pocket.

A universal Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, for D2 antagonists highlights the importance of the spatial arrangement of steric and electrostatic fields. nih.gov Such models show that bulky, electropositive substituents are favored in certain regions around the ligand, while electronegative features are preferred in others, corresponding to interactions with specific amino acids in the binding site. nih.gov

The following table illustrates a hypothetical QSAR model for a series of 4-amino-2-(R¹)-N-(R³)-benzamide derivatives, indicating the influence of different physicochemical properties on D2 receptor binding affinity (pKi).

Descriptor Coefficient Interpretation
cLogP (Overall Hydrophobicity) +0.25Higher overall hydrophobicity is favorable for binding affinity.
π (R¹) (Hydrophobicity of 2-substituent) +0.40A more hydrophobic substituent at the 2-position significantly increases affinity.
σ (R¹) (Electronic effect of 2-substituent) -0.60Electron-donating groups (negative σ) at the 2-position enhance activity.
MR (R³) (Steric bulk of N-substituent) +0.15Increased steric bulk on the amide nitrogen (up to a certain limit, e.g., propyl) is beneficial.

This table represents a simplified, illustrative QSAR model based on findings from studies on analogous 6-methoxy benzamides and other D2 receptor antagonists. nih.govnih.gov

These QSAR models serve as powerful predictive tools in the drug design process, enabling the prioritization of synthetic targets and the rational design of novel this compound derivatives with potentially enhanced biological activity.

Computational and Theoretical Studies on 4 Amino 2 Ethylthio N Methylbenzamide

Molecular Docking Simulations with 4-amino-2-(ethylthio)-N-methylbenzamide and Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

For a compound like this compound, molecular docking simulations would be employed to understand its potential interactions with various biological macromolecules, such as enzymes or receptors. The process involves preparing a 3D structure of the ligand and the target protein. The ligand's conformational flexibility is often explored to find the best binding pose within the protein's active site.

Studies on related benzamide (B126) derivatives have demonstrated their potential as inhibitors for various enzymes. For instance, docking studies on N-phenylbenzamides have been used to investigate their anticonvulsant properties by modeling their interactions with specific biological targets mdpi.com. In a typical docking study, the binding affinity is calculated and expressed in kcal/mol. The interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, are then analyzed.

Table 1: Example of Molecular Docking Data for a Benzamide Derivative with a Target Protein

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR214, ARG63, THR65
Hydrogen Bond InteractionsNH...ARG63
Hydrophobic InteractionsPhenyl ring with TYR214

Note: The data in this table is illustrative and based on findings for structurally related benzamide derivatives, not this compound itself.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. Following molecular docking, an MD simulation would be the next logical step to validate the docking results and to understand the dynamic behavior of this compound within a biological target.

An MD simulation would track the movements of atoms in the system over a specific period, providing insights into the flexibility of the ligand and the protein. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. Such simulations have been effectively used to study the stability of various benzamide derivatives in the binding pockets of their target proteins tandfonline.com.

Quantum Chemical Calculations and Electronic Property Analysis of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. For this compound, DFT calculations could be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The MEP map provides a visual representation of the charge distribution on the molecule, indicating regions that are prone to electrophilic or nucleophilic attack. Studies on related compounds, such as the procainamide-tetraphenylborate complex, have utilized DFT to elucidate these electronic characteristics nih.govresearchgate.net.

Table 2: Example of Calculated Electronic Properties for a Benzamide Derivative

PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative and based on findings for structurally related benzamide derivatives, not this compound itself.

Cheminformatics and Virtual Screening Applications for Novel Analogue Discovery

Cheminformatics and virtual screening are powerful tools for the discovery of new molecules with desired biological activities. Starting with the structure of this compound, these techniques can be used to search large chemical databases for structurally similar compounds or for molecules that are predicted to bind to the same biological target.

Structure-based virtual screening would involve docking a large library of compounds into the active site of a target protein to identify potential hits. Ligand-based virtual screening, on the other hand, would use the chemical structure of this compound as a template to find other molecules with similar properties. These approaches have been successfully applied to discover novel inhibitors from various chemical classes, including benzamide derivatives nih.govnih.gov. The identified hits can then be further evaluated through more detailed computational and experimental studies.

Advanced Analytical and Spectroscopic Characterization in 4 Amino 2 Ethylthio N Methylbenzamide Research

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of 4-amino-2-(ethylthio)-N-methylbenzamide, offering unparalleled sensitivity and mass accuracy. This precision allows for the confident identification of metabolites and the close monitoring of its synthesis.

Metabolite Identification: When this compound is introduced into a biological system, it can undergo various metabolic transformations. Liquid chromatography coupled with HRMS (LC-HRMS) is a powerful technique to detect and identify these metabolites in complex biological matrices like plasma or urine. The high mass accuracy of instruments such as Orbitrap or time-of-flight (TOF) analyzers allows for the determination of the elemental composition of metabolites from their exact mass. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information for definitive identification.

Potential metabolic pathways for this compound could include oxidation of the ethylthio group to the corresponding sulfoxide (B87167) or sulfone, hydroxylation of the aromatic ring, or N-demethylation. The table below illustrates hypothetical metabolites and their expected accurate masses, which would be searched for in an LC-HRMS dataset.

Putative MetaboliteChemical FormulaMonoisotopic Mass (Da)Mass Shift from Parent (Da)Metabolic Reaction
Parent CompoundC10H14N2OS210.0827--
SulfoxideC10H14N2O2S226.0776+15.9949Oxidation
SulfoneC10H14N2O3S242.0725+31.9898Oxidation
N-demethylC9H12N2OS196.0670-14.0157N-dealkylation
Aromatic HydroxylationC10H14N2O2S226.0776+15.9949Hydroxylation

Reaction Monitoring: HRMS is also pivotal in monitoring the chemical synthesis of this compound. By analyzing small aliquots of the reaction mixture over time, the appearance of the product and the disappearance of reactants and intermediates can be tracked with high specificity. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading, ensuring high yield and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its chemical structure and conformational dynamics.

Structural Elucidation:

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound would show characteristic signals for the aromatic protons, the N-methyl group, the ethyl group, and the amino group protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and would be confirmed by experimental data.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.5115 - 150d, dd
NH₂~4.0-br s
N-CH₃~2.8~26d
S-CH₂~2.9~28q
S-CH₂-CH₃~1.3~15t
C=O-~168-

Dynamics: NMR can also be used to study the dynamic processes in the molecule, such as the rotation around the amide bond. nih.govnih.gov Due to the partial double bond character of the C-N amide bond, rotation can be slow on the NMR timescale, leading to the observation of distinct signals for different conformers (rotamers). scielo.br Variable temperature NMR experiments can be used to study the kinetics of this rotation and determine the energy barrier between the conformers.

X-ray Crystallography for Solid-State Structure Determination and Protein Co-crystal Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. This technique is crucial for determining the exact molecular geometry, conformation, and intermolecular interactions of this compound.

Solid-State Structure Determination: A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice. This provides definitive information on bond lengths, bond angles, and torsional angles. It also reveals how the molecules pack in the crystal and the nature of intermolecular interactions, such as hydrogen bonds involving the amino and amide groups. While a crystal structure for this compound is not publicly available, the table below provides an example of the type of crystallographic data that would be obtained for a similar benzamide (B126) derivative. nih.gov

ParameterExample Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4
R-factor0.045

Protein Co-crystal Analysis: If this compound is designed to interact with a biological target such as an enzyme or receptor, obtaining a co-crystal structure of the compound bound to the protein is of immense value. This allows for the direct visualization of the binding mode, identifying the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its biological activity. This information is critical for structure-based drug design, enabling the rational optimization of the compound's potency and selectivity. nih.govuea.ac.ukresearchgate.net

Advanced Chromatographic Techniques for Purity Assessment, Chiral Separation, and Quantification in Complex Mixtures

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis of this compound.

Purity Assessment: HPLC with UV detection is a standard method for determining the purity of a synthesized compound. nih.govsigmaaldrich.com The sample is injected onto a column (e.g., a C18 reversed-phase column), and the components are separated based on their polarity. The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity.

Chiral Separation: Since this compound can exist as enantiomers if a chiral center is present (which is not the case in this specific molecule, but would be for many derivatives), chiral HPLC is a critical technique for separating these mirror-image isomers. nih.govnih.gov This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The separation of enantiomers is crucial as they can have different pharmacological and toxicological properties.

The table below illustrates a hypothetical chiral HPLC separation of a related chiral benzamide.

ParameterValue/Condition
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane/Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)2.1

Quantification in Complex Mixtures: LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices. bioanalysis-zone.comresearchgate.netresearchgate.net This technique is essential for pharmacokinetic studies, where the concentration of this compound needs to be measured in plasma or other tissues over time. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Emerging Research Directions and Future Perspectives for 4 Amino 2 Ethylthio N Methylbenzamide

Exploration of Novel Therapeutic or Industrial Applications (Preclinical/Conceptual)

The therapeutic and industrial potential of 4-amino-2-(ethylthio)-N-methylbenzamide is yet to be specifically investigated. However, by examining the activities of structurally related benzamides, it is possible to postulate several promising areas for future preclinical research. The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.

Conceptual Therapeutic Applications:

Drawing parallels from the broader family of substituted benzamides, several therapeutic hypotheses for this compound can be formulated. Substituted benzamides have been successfully developed as antipsychotics, antidepressants, and antiemetics, primarily through their action on dopamine (B1211576) and serotonin (B10506) receptors. For instance, compounds like amisulpride (B195569) demonstrate the clinical utility of this class in treating psychiatric disorders. nih.govnih.gov Furthermore, research into novel benzamide derivatives has revealed potential applications in oncology, with some compounds showing efficacy as histone deacetylase (HDAC) inhibitors or as antagonists of signaling pathways crucial for cancer progression, such as the Hedgehog signaling pathway. nih.govnih.gov Other areas of exploration for benzamide derivatives include their use as antithrombotic agents and multi-target compounds for neurodegenerative diseases like Alzheimer's. ontosight.aimdpi.com

A summary of potential therapeutic areas for investigation, based on the activities of related benzamide compounds, is presented below.

Potential Therapeutic Area Biological Target/Mechanism of Action (Conceptual) Supporting Evidence from Related Benzamides
Oncology Histone Deacetylase (HDAC) Inhibition; Antagonism of Smoothened (SMO) receptor in the Hedgehog pathwayNovel benzamide derivatives have shown potent HDAC inhibitory activity and have been evaluated as Smoothened antagonists. nih.govnih.gov
Neuropsychiatry Modulation of Dopamine (D2/D3) and Serotonin (5-HT7) receptorsSubstituted benzamides are a known class of atypical antipsychotics and antidepressants. nih.govnih.govacs.org
Thrombosis Inhibition of Factor Xa (FXa)2-aminobenzamide derivatives have been identified as potential oral antithrombotic agents. ontosight.ai
Neurodegenerative Diseases Inhibition of Acetylcholinesterase (AChE) and β-secretase (BACE1)Benzamide structures are being explored as multi-target inhibitors for Alzheimer's disease. mdpi.com
Infectious Diseases Antimicrobial and antifungal activitiesVarious benzamide derivatives have demonstrated antibacterial and antifungal properties. nih.gov

Conceptual Industrial Applications:

Industrially, benzamide and its derivatives serve as important intermediates in the synthesis of more complex molecules. nih.gov They are utilized in the production of dyes, plastics, and other organic compounds. The specific structure of this compound makes it a potential building block in organic synthesis. The presence of multiple functional groups (amino, thioether, and amide) offers several points for chemical modification, allowing for the creation of diverse chemical libraries for various screening purposes.

Integration of this compound with Chemical Biology and Systems Pharmacology Approaches

The integration of this compound into chemical biology and systems pharmacology would represent a forward-thinking approach to understanding its potential biological functions and mechanisms of action.

Chemical Biology:

In chemical biology, small molecules are used as tools to perturb and study biological systems. This compound could serve as a scaffold for the development of chemical probes. By incorporating photoreactive groups or affinity tags (like biotin) into its structure, derivatives of this compound could be designed as photoaffinity labels to identify its direct protein targets within a cell. nih.govnih.gov This approach has been successfully used for other benzamides to create probes for enzymes like histone deacetylases (HDACs), enabling the mapping of their binding sites and interactions within cellular complexes. nih.govnih.gov Such probes would be invaluable for target deconvolution and validating the compound's mechanism of action in a complex biological context. nih.gov

Systems Pharmacology:

Systems pharmacology aims to understand how drugs affect the body as a whole by examining their interactions with multiple targets and pathways. Many drugs, including some benzamide antipsychotics, exhibit polypharmacology, meaning they interact with multiple targets, which can contribute to both their therapeutic efficacy and side effects. acs.org For example, the antipsychotic amisulpride is a racemate where the S-enantiomer targets D2/D3 receptors for its antipsychotic effect, while the R-enantiomer engages 5-HT7 receptors, contributing to its antidepressant activity. acs.org

A systems pharmacology approach for this compound would involve profiling its activity across a wide range of receptors, enzymes, and ion channels. This could reveal unexpected off-target effects or a desirable multi-target profile. Such an approach moves beyond the "one drug, one target" paradigm and embraces the complexity of drug action in a biological system.

Challenges and Opportunities in the Development of Benzamide-Based Research Tools and Probes

The development of this compound into a research tool or probe presents both challenges and opportunities.

Challenges:

One of the primary challenges is the inherent chemical stability of the amide bond, which can make certain chemical modifications difficult. nih.gov The synthesis of derivatives, especially those required for creating chemical probes with specific functionalities, may require overcoming the relative unreactivity of the amide group. nih.gov Furthermore, ensuring the specificity of a chemical probe is a significant hurdle. A probe must interact with its intended target with high affinity and selectivity to provide meaningful biological insights. youtube.com For a novel scaffold like this compound, extensive structure-activity relationship (SAR) studies would be necessary to optimize its binding properties.

Another challenge lies in the potential for a compound to exist in multiple crystalline forms, or polymorphs, which can have different physical properties and biological activities. The phenomenon of "disappearing polymorphs," where a once-obtainable crystal form is replaced by a more stable one, can complicate development and manufacturing. wikipedia.org

Opportunities:

Despite the challenges, the benzamide scaffold offers significant opportunities. Its proven track record in drug discovery means that there is a wealth of knowledge on its synthesis and biological activities that can be leveraged. researchgate.netvalpo.edu The development of benzamide-based probes has already shown success in areas like cancer biology, with photoreactive probes for HDACs demonstrating the utility of this class of compounds in chemical biology research. nih.govnih.gov

The opportunity with this compound lies in its unique substitution pattern, which provides a novel chemical space to explore for developing highly selective probes. For instance, benzamide derivatives have been developed as PET imaging probes for melanoma by targeting melanin. researchgate.net This highlights the potential for creating specialized tools for diagnostics and research. The modular nature of benzamide synthesis allows for the relatively straightforward creation of libraries of related compounds, which can be screened to identify potent and selective research tools. mdpi.com

Aspect of Development Challenges Opportunities
Synthesis and Modification The chemical stability of the amide bond can hinder certain transformations. nih.govWell-established synthetic routes for benzamides can be adapted; modular synthesis allows for library creation. mdpi.com
Selectivity and Specificity Achieving high target selectivity for a novel scaffold requires extensive SAR studies.The unique substitution pattern offers a new chemical space for developing highly selective probes.
Probe Functionality Incorporation of tags (biotin, fluorophores) without disrupting biological activity can be complex.Successful examples of benzamide-based photoreactive and imaging probes provide a roadmap for development. nih.govnih.govresearchgate.net
Physicochemical Properties Potential for polymorphism, which can affect stability and activity. wikipedia.orgThe benzamide core is a known privileged structure with generally favorable drug-like properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.